tert-Butyl (5-(dimethylamino)pentyl)carbamate
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Overview
Description
tert-Butyl (5-(dimethylamino)pentyl)carbamate is a chemical compound with the molecular formula C12H26N2O2. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a pentyl chain with a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(dimethylamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-(dimethylamino)pentylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(dimethylamino)pentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a typical reducing agent used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl (5-(dimethylamino)pentyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of protected amines and other functionalized compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drug candidates and as a protecting group in peptide synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(dimethylamino)pentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, where the carbamate group can be cleaved under acidic or basic conditions to release the active amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-protected amines: Compounds with a tert-butoxycarbonyl (Boc) group used for protecting amines in organic synthesis.
tert-Butyl (5-aminopentyl)carbamate: A related compound with an amino group instead of a dimethylamino group.
Uniqueness
tert-Butyl (5-(dimethylamino)pentyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate protecting group with a dimethylamino-functionalized pentyl chain. This combination provides unique reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[5-(dimethylamino)pentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10-14(4)5/h6-10H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBSVFCVMYPWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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